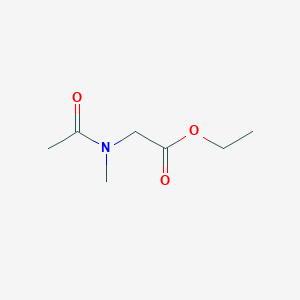

Ethyl 2-(N-methylacetamido)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(N-methylacetamido)acetate is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetyl group attached to a nitrogen atom. Although the specific compound Ethyl 2-(N-methylacetamido)acetate is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are extensively studied, providing valuable insights into the behavior of similar molecules.

Synthesis Analysis

The synthesis of related N-methylacetamido compounds involves various strategies. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which share a similar backbone to Ethyl 2-(N-methylacetamido)acetate, was achieved starting from chiral amino acids, introducing alkyl and aryl substituents at specific positions to yield compounds with desired biological activity . Another approach for synthesizing acetamide derivatives is demonstrated through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, yielding high-purity products . These methods highlight the versatility and efficiency of synthesizing acetamide derivatives, which could be applicable to the synthesis of Ethyl 2-(N-methylacetamido)acetate.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity and physical properties. Conformational analysis plays a significant role in the development of potent opioid kappa agonists, where the ability of the compounds to adopt a specific conformation similar to known agonists is essential for their activity . The gas-phase structure of N-ethylacetamide, a related compound, was determined using microwave spectroscopy and quantum chemical calculations, revealing the importance of acetyl methyl torsion in defining the molecule's conformation . These findings suggest that the molecular structure of Ethyl 2-(N-methylacetamido)acetate would also be significant in determining its chemical behavior and potential applications.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. For example, the synthesis of purine derivatives through S(N)Ar-based reactions with ethyl acetoacetate demonstrates the nucleophilic substitution reactions that acetamide derivatives can undergo . Additionally, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, indicating the potential for Ethyl 2-(N-methylacetamido)acetate to participate in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The gas-phase studies of N-ethylacetamide revealed detailed information about its rotational constants and quadrupole hyperfine splittings, which are indicative of its physical properties . The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provided insights into the IR and MS spectroscopy peaks, which are essential for understanding the compound's chemical properties . These studies suggest that Ethyl 2-(N-methylacetamido)acetate would exhibit specific physical and chemical properties that could be characterized using similar spectroscopic techniques.

科学的研究の応用

Chemoselective Acetylation and Synthesis Applications : Ethyl 2-(N-methylacetamido)acetate is used in chemoselective acetylation processes. For instance, in a study on chemoselective monoacetylation, different acyl donors including ethyl acetate were examined for their efficacy in producing N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis (Magadum & Yadav, 2018).

Crystal Structure and Potential Bioactivity : Research focusing on the crystal structure of compounds related to Ethyl 2-(N-methylacetamido)acetate has been conducted to assess potential bioactivity in various therapeutic areas. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was synthesized and characterized for its potential as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis : Studies have been conducted to determine the molecular structure and characteristics of related compounds. In one study, the gas-phase structures of N-ethylacetamide, which shares a functional group with Ethyl 2-(N-methylacetamido)acetate, were determined using molecular beam Fourier-transform microwave spectroscopy and quantum chemical calculations (Kannengießer et al., 2015).

Physical Property Analysis in Chemical Mixtures : The compound has been studied in the context of its physical properties when mixed with other chemicals. For example, research on the densities, viscosities, and refractive indices of mixtures involving N,N-Dimethylacetamide and ethyl acetate has been carried out to understand their interactions (I. and Khanlarzadeh, 2006).

Interaction Studies in Hydrogen Bonding : The interactions involving hydrogen bonds between N-methylacetamide and other esters have been explored. This helps in understanding the behavior of similar compounds in biological systems, as seen in a study comparing hydrogen bonding interactions in systems involving N-methylacetamide and methyl acetate (Zhou et al., 2018).

Industrial Applications in Separation Processes : Ethyl 2-(N-methylacetamido)acetate-related compounds have been studied for their role in industrial separation processes. For instance, the separation of ethyl acetate and n-hexane using N-methyl-2-pyrrolidone as entrainer has been investigated (Feng et al., 2020).

Safety And Hazards

特性

IUPAC Name |

ethyl 2-[acetyl(methyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-11-7(10)5-8(3)6(2)9/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDAJCQRVCXYIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

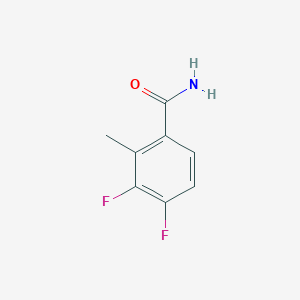

CCOC(=O)CN(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630490 |

Source

|

| Record name | Ethyl N-acetyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(N-methylacetamido)acetate | |

CAS RN |

34597-05-2 |

Source

|

| Record name | Ethyl N-acetyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)